molecular formula C14H10O4S B11054766 8-(thiophen-2-yl)-2,3-dihydrofuro[3,4-g][1,4]benzodioxin-6(8H)-one

8-(thiophen-2-yl)-2,3-dihydrofuro[3,4-g][1,4]benzodioxin-6(8H)-one

Cat. No.: B11054766
M. Wt: 274.29 g/mol
InChI Key: NNZXBCIMHHMFSR-UHFFFAOYSA-N
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Description

8-(2-Thienyl)-2,3-dihydro[1,4]dioxino[2,3-f]isobenzofuran-6(8H)-one is a heterocyclic compound that features a unique structure combining a thiophene ring with a dioxino and isobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-thienyl)-2,3-dihydro[1,4]dioxino[2,3-f]isobenzofuran-6(8H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isobenzofuran Moiety: This step involves the cyclization of a suitable precursor to form the isobenzofuran ring.

    Introduction of the Dioxino Group: The dioxino group is introduced through a series of reactions involving the formation of an ether linkage.

    Attachment of the Thiophene Ring: The thiophene ring is attached via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient and cost-effective methods.

Chemical Reactions Analysis

Types of Reactions

8-(2-Thienyl)-2,3-dihydro[1,4]dioxino[2,3-f]isobenzofuran-6(8H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic reagents are used under conditions that promote substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

8-(2-Thienyl)-2,3-dihydro[1,4]dioxino[2,3-f]isobenzofuran-6(8H)-one has several scientific research applications:

    Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Medicinal Chemistry: Its structure allows for the exploration of biological activity, including potential anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of novel polymers and materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 8-(2-thienyl)-2,3-dihydro[1,4]dioxino[2,3-f]isobenzofuran-6(8H)-one depends on its application:

    In Organic Electronics: The compound acts as a charge transport material, facilitating the movement of electrons or holes within a device.

    In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro[1,4]dioxino[2,3-f]benzothiadiazole: Similar structure but with a benzothiadiazole moiety instead of a thiophene ring.

    Dioxino[2,3-b]pyrazine: Contains a pyrazine ring instead of a thiophene ring.

    Carbazole-based Compounds: Similar electronic properties but with a carbazole core.

Uniqueness

8-(2-Thienyl)-2,3-dihydro[1,4]dioxino[2,3-f]isobenzofuran-6(8H)-one is unique due to its combination of a thiophene ring with a dioxino and isobenzofuran moiety, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H10O4S

Molecular Weight

274.29 g/mol

IUPAC Name

8-thiophen-2-yl-3,8-dihydro-2H-furo[3,4-g][1,4]benzodioxin-6-one

InChI

InChI=1S/C14H10O4S/c15-14-9-7-11-10(16-3-4-17-11)6-8(9)13(18-14)12-2-1-5-19-12/h1-2,5-7,13H,3-4H2

InChI Key

NNZXBCIMHHMFSR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(OC(=O)C3=C2)C4=CC=CS4

Origin of Product

United States

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